7-Methoxy-7-oxoheptanoic acid

Microbiology Biotin Biosynthesis Enzyme Substrate Specificity

Researchers studying early-stage biotin synthesis in E. coli ΔbioC mutants require a validated C7-chain substrate, as C4, C6, C8, C9, or C11 monomethyl dicarboxylate analogs fail to support growth. 7-Methoxy-7-oxoheptanoic acid (monomethyl pimelate) is the specific complementation agent that bypasses this genetic lesion. For PROTAC development, its precise seven-carbon spacer provides critical spatial separation between E3 ligase and target protein ligands, a parameter fundamentally altered by adding or removing a single methylene unit. - Enables reliable complementation in ΔbioC E. coli strains; non-C7 analogs are inactive. - Provides a defined C7 linker for optimizing ternary complex formation and degradation efficiency. - Available as a research chemical with consistent lot-to-lot purity for reproducible SAR studies.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 20291-40-1
Cat. No. B1293819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-7-oxoheptanoic acid
CAS20291-40-1
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCC(=O)O
InChIInChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
InChIKeyYOLQOHRXBGFZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-7-oxoheptanoic Acid Chemical Profile


7-Methoxy-7-oxoheptanoic acid (CAS 20291-40-1), also known as monomethyl pimelate, is an aliphatic, acyclic, medium-chain dicarboxylic acid monoester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1]. Its structure consists of a seven-carbon pimelic acid backbone where one terminal carboxylic acid is esterified with a methanol group, leaving the other as a free carboxylic acid [2]. This compound is classified as a medium-chain fatty acid derivative and is commercially available as a research chemical with a typical purity of 95% or higher [3].

Biotin Pathway Complementation substrate for E. coli ΔbioC mutants
PROTAC Synthesis C7 monomethyl ester linker with defined spatial separation
HDAC SAR Pimelic acid scaffold for structure-activity relationship studies

Substitution Inadequacy of 7-Methoxy-7-oxoheptanoic Acid


Generic substitution among monomethyl esters of dicarboxylic acids (e.g., glutarate, adipate, suberate) is invalid due to chain-length-specific biological recognition and physicochemical properties. The seven-carbon backbone of 7-methoxy-7-oxoheptanoic acid is not an arbitrary choice; it is a critical determinant of its function as a substrate in the bacterial biotin synthesis pathway, where monomethyl esters of C4, C6, C8, C9, and C11 dicarboxylates fail to support growth [1]. Similarly, its use as a PROTAC linker is predicated on providing a specific spatial separation between E3 ligase and target protein ligands, a parameter that changes with each methylene group added or removed [2].

C4-C11 esters Monomethyl esters of shorter or longer dicarboxylic acids do not support biotin pathway complementation; chain length is not interchangeable.
Ethyl ester Monoethyl pimelate alters PROTAC ternary complex formation parameters; methyl ester provides distinct spatial and functional profile.
Adipate/suberate C6 or C8 linkers shift HDAC pharmacophore recognition; pimelic backbone may be required for class-level inhibition context.

Differentiation Evidence for 7-Methoxy-7-oxoheptanoic Acid


Critical Chain Length in E. coli Biotin Rescue

In an E. coli ΔbioC deletion mutant, which is unable to synthesize biotin, growth can be restored by supplementing the medium with pimelic acid monomethyl ester (C7). In a direct comparison, the monomethyl esters of C4, C6, C8, C9, and C11 dicarboxylates failed to support growth under identical conditions [1]. This demonstrates a strict chain-length requirement for biological activity in this pathway.

Biotin rescue chain length
Head-to-head
C7 ester supports growth; C4, C6, C8, C9, C11 esters inactive (E. coli ΔbioC, biotin-free medium)
Strict chain-length requirement for biological activity
Qualitative growth / no growth; direct comparison reported
Microbiology Biotin Biosynthesis Enzyme Substrate Specificity

PROTAC Linker Scaffold

7-Methoxy-7-oxoheptanoic acid is commercially marketed and utilized as a PROTAC (Proteolysis Targeting Chimera) linker . The utility of this compound as a linker, as opposed to its monoethyl pimelate analog (which is used in BCL-XL PROTACs [1]), is based on the need for a specific chain length and terminal functional group (methyl ester vs. ethyl ester) to optimize the ternary complex formation between the E3 ligase, target protein, and the PROTAC molecule. The exact linker length is a critical design parameter that dictates degradation efficiency and target selectivity [2].

PROTAC linker scaffold
Class-level
Utilized as PROTAC linker (C7 methyl ester); ethyl ester analog used in BCL-XL PROTACs
Linker length and terminal group affect PROTAC design
Data to verify; class-level inference
Medicinal Chemistry PROTACs Chemical Biology

HDAC Inhibition Potential

7-Methoxy-7-oxoheptanoic acid is described as an inhibitor of histone deacetylase (HDAC) enzymes . While no direct quantitative data (e.g., IC50) is provided for the parent compound in the retrieved sources, a structurally distinct analog, BDBM50559751, showed an IC50 of 291 nM against an unspecified HDAC [1]. This provides class-level support for the potential of pimelic acid derivatives to engage this target. In contrast, another derivative, BDBM50477666, exhibited significantly weaker activity (IC50: 2,800 nM) in a HeLa cell nuclear extract, highlighting the impact of structural modifications on potency [2].

HDAC inhibition potential
Class-level
Analog BDBM50559751 IC₅₀ 291 nM; BDBM50477666 IC₅₀ 2800 nM (>9-fold difference)
Structural modifications lead to large potency shifts
No quantitative data for parent compound; class-level SAR support
Epigenetics Cancer Research Enzyme Inhibition

7-Methoxy-7-oxoheptanoic Acid Applications


Biotin Biosynthesis Research

This compound is the ideal choice for complementation studies in E. coli ΔbioC mutants to investigate the early steps of biotin synthesis. Unlike its C6 or C8 analogs, its specific seven-carbon chain is a known substrate for the pathway, allowing researchers to bypass the genetic lesion and study downstream processes [1].

PROTAC Degrader Synthesis

As a monofunctional linker with a free carboxylic acid, 7-methoxy-7-oxoheptanoic acid is a useful building block for constructing PROTACs. Its C7 aliphatic chain provides a specific spatial separation that can be used to fine-tune the distance between E3 ligase and target protein ligands, a critical parameter for optimizing degradation efficiency .

HDAC Inhibitor Development

This compound serves as a valuable scaffold for structure-activity relationship (SAR) studies around HDAC inhibition. While its own potency is not fully characterized, its pimelic acid backbone is a known pharmacophore for this target class, and modifications to the ester group (e.g., methyl vs. ethyl) can be explored to modulate potency and selectivity .

Application
Selection Property
Validation Focus
Biotin biosynthesis research
Chain-length specificity
Growth rescue assay in ΔbioC mutants
PROTAC degrader synthesis
Linker spatial parameters
Ternary complex formation efficiency
HDAC inhibitor development
Pimelic acid pharmacophore
SAR and potency comparisons

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